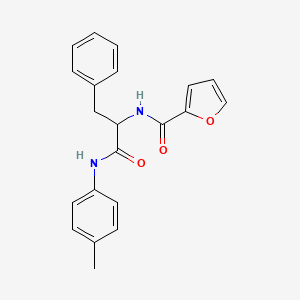
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide
Vue d'ensemble
Description
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide, also known as FMPA, is a synthetic compound that belongs to the class of amides. FMPA has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been investigated for its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Mécanisme D'action
The mechanism of action of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. Furthermore, this compound has been reported to modulate the activity of neurotransmitters, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and modulate neurotransmitter activity. Furthermore, this compound has been shown to reduce pain and inflammation in animal models, indicating its potential therapeutic applications in pain and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain in large quantities. Furthermore, the synthesis method of this compound is well-established, which ensures the reproducibility of the results. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, this compound has not been extensively studied in humans, and its safety profile is not well-established.
Orientations Futures
There are several future directions for the research on N-2-furoyl-N-(4-methylphenyl)phenylalaninamide. One potential direction is to investigate its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, this compound can be further studied for its potential therapeutic applications in pain and inflammation-related disorders. Additionally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects. Finally, the safety profile of this compound can be further investigated to ensure its potential therapeutic applications in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial properties, and has been investigated for its role in the treatment of neurodegenerative disorders, pain, and inflammation-related disorders. However, further research is needed to fully understand the mechanism of action and safety profile of this compound.
Propriétés
IUPAC Name |
N-[1-(4-methylanilino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-17(12-10-15)22-20(24)18(14-16-6-3-2-4-7-16)23-21(25)19-8-5-13-26-19/h2-13,18H,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURASVQRNGDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4120672.png)
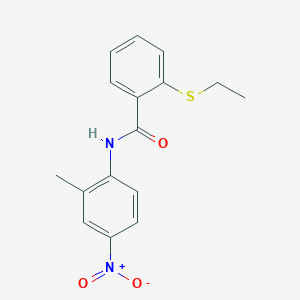
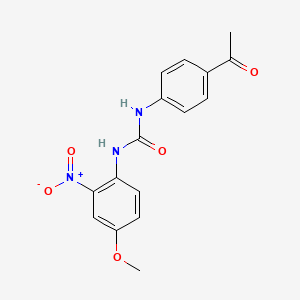
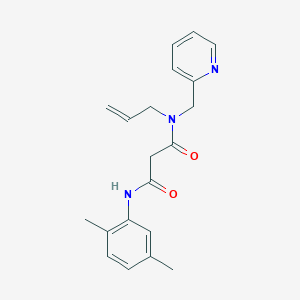
![N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4120691.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4120704.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)
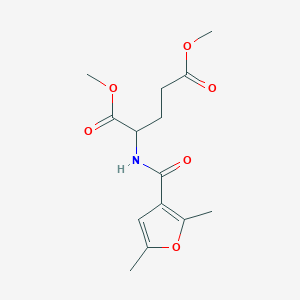

![1-(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-phenyl-1-propanone](/img/structure/B4120762.png)
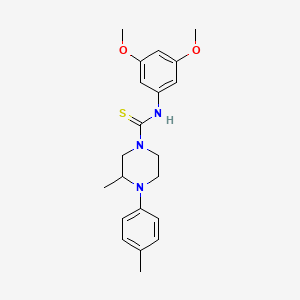
![N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4120782.png)